molecular formula C17H22ClNO3 B6148435 2-[3-(benzyloxy)-4,5-dimethoxyphenyl]ethan-1-amine hydrochloride CAS No. 23999-41-9

2-[3-(benzyloxy)-4,5-dimethoxyphenyl]ethan-1-amine hydrochloride

Cat. No. B6148435
CAS RN: 23999-41-9
M. Wt: 323.8
InChI Key:
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Description

2-[3-(benzyloxy)-4,5-dimethoxyphenyl]ethan-1-amine hydrochloride, also known as 2-benzyloxy-4,5-dimethoxyphenethylamine hydrochloride, is a chemical compound used in laboratory experiments and scientific research. It is a white crystalline powder and is soluble in water, ethanol, and ether. It has a molecular weight of 306.9 g/mol and a melting point of 122-124°C. It is a derivative of phenethylamine and is commonly used in the synthesis of various compounds.

Mechanism of Action

2-[3-(benzyloxy)-4,5-dimethoxyphenyl]ethan-1-amine hydrochloride acts as an agonist at serotonin and dopamine receptors. It binds to the serotonin and dopamine receptors and activates them, leading to the release of neurotransmitters. This can lead to the activation of the reward system and the release of dopamine, which can lead to increased feelings of pleasure and reward.
Biochemical and Physiological Effects
2-[3-(benzyloxy)-4,5-dimethoxyphenyl]ethan-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to increased feelings of pleasure and reward. It has also been shown to act as an agonist at serotonin and dopamine receptors, which can lead to increased alertness and cognitive performance. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

2-[3-(benzyloxy)-4,5-dimethoxyphenyl]ethan-1-amine hydrochloride has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is relatively expensive and can be toxic if not handled properly.

Future Directions

The potential future applications of 2-[3-(benzyloxy)-4,5-dimethoxyphenyl]ethan-1-amine hydrochloride are numerous. It could be used in the development of novel drugs for the treatment of depression, anxiety, and other neurological disorders. It could also be used in the study of the pharmacological properties of various compounds. Additionally, it could be used in the synthesis of new compounds for use in medical research. Finally, it could be used in the design and synthesis of novel analogues of serotonin and other neurotransmitters.

Synthesis Methods

2-[3-(benzyloxy)-4,5-dimethoxyphenyl]ethan-1-amine hydrochloride is synthesized using a base-catalyzed reaction. This reaction involves the condensation of 4,5-dimethoxyphenylacetonitrile with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 80-90°C for 4-6 hours. The reaction product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

2-[3-(benzyloxy)-4,5-dimethoxyphenyl]ethan-1-amine hydrochloride is widely used in scientific research. It has been used in the synthesis of various compounds, such as phenethylamines and amphetamines. It has also been used in the synthesis of novel analogues of serotonin and other neurotransmitters, as well as in the synthesis of novel drugs. Additionally, it has been used in the study of the pharmacological properties of various compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[3-(benzyloxy)-4,5-dimethoxyphenyl]ethan-1-amine hydrochloride' involves the protection of the phenol group, followed by the alkylation of the protected phenol with 3-(benzyloxy)-4,5-dimethoxybenzyl chloride. The resulting intermediate is then deprotected to yield the final product.", "Starting Materials": [ "3-(benzyloxy)-4,5-dimethoxybenzyl chloride", "2-hydroxy-4,5-dimethoxybenzaldehyde", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Protection of the phenol group in 2-hydroxy-4,5-dimethoxybenzaldehyde with ethylene glycol and hydrochloric acid to yield 2-(2-hydroxyethoxy)-4,5-dimethoxybenzaldehyde", "Step 2: Alkylation of 2-(2-hydroxyethoxy)-4,5-dimethoxybenzaldehyde with 3-(benzyloxy)-4,5-dimethoxybenzyl chloride in the presence of ammonium acetate and ethanol to yield the intermediate 2-[3-(benzyloxy)-4,5-dimethoxyphenyl]ethanal", "Step 3: Reduction of 2-[3-(benzyloxy)-4,5-dimethoxyphenyl]ethanal with sodium borohydride in ethanol to yield 2-[3-(benzyloxy)-4,5-dimethoxyphenyl]ethanol", "Step 4: Protection of the amine group in 2-[3-(benzyloxy)-4,5-dimethoxyphenyl]ethanol with ethylene glycol and hydrochloric acid to yield 2-[3-(benzyloxy)-4,5-dimethoxyphenyl]ethan-1-ol hydrochloride", "Step 5: Alkylation of 2-[3-(benzyloxy)-4,5-dimethoxyphenyl]ethan-1-ol hydrochloride with ethyl bromide in the presence of potassium carbonate to yield 2-[3-(benzyloxy)-4,5-dimethoxyphenyl]ethan-1-amine hydrochloride", "Step 6: Deprotection of the benzyl ether group in 2-[3-(benzyloxy)-4,5-dimethoxyphenyl]ethan-1-amine hydrochloride with hydrogenation in the presence of palladium on carbon to yield the final product 2-[3-(benzyloxy)-4,5-dimethoxyphenyl]ethan-1-amine hydrochloride" ] }

CAS RN

23999-41-9

Product Name

2-[3-(benzyloxy)-4,5-dimethoxyphenyl]ethan-1-amine hydrochloride

Molecular Formula

C17H22ClNO3

Molecular Weight

323.8

Purity

95

Origin of Product

United States

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